molecular formula C21H16Cl2N4OS2 B2469582 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1207056-90-3

2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2469582
CAS RN: 1207056-90-3
M. Wt: 475.41
InChI Key: IWZADWSANFZUQD-UHFFFAOYSA-N
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Description

2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H16Cl2N4OS2 and its molecular weight is 475.41. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Cascade Reactions

Thioureido-acetamides, a class of compounds to which 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide belongs, are key precursors for synthesizing various heterocyclic structures. These compounds undergo one-pot cascade reactions, leading to the efficient synthesis of heterocycles like 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines with excellent atom economy. This method provides benign access to these important heterocycles, which are crucial in pharmaceutical research and material science (Schmeyers & Kaupp, 2002).

Crystallographic Studies

Crystallographic studies of acetamide derivatives, including those structurally related to this compound, reveal insights into their molecular geometry and intermolecular interactions. Such studies facilitate the understanding of molecular conformations and the design of molecules with desired physical and chemical properties (Saravanan et al., 2016).

Anticancer Research

Derivatives of this compound have been explored for their anticancer activities. Specifically, compounds bearing heterocyclic rings and based on the 2-(4-aminophenyl)benzothiazole structure have shown potential against various human tumor cell lines, indicating their relevance in developing new anticancer therapies (Yurttaş, Tay, & Demirayak, 2015).

Acidity and pKa Studies

The acidity constants (pKa values) of newly synthesized acetamide derivatives, including those related to this compound, have been determined through UV spectroscopic studies. Understanding the acidity of these compounds is crucial for their application in various biological and chemical contexts (Duran & Canbaz, 2013).

Antibacterial Research

Research on acetamide derivatives has also included the synthesis and evaluation of their antibacterial activity. Studies have synthesized and tested various compounds for their efficacy against gram-positive and gram-negative bacteria, contributing to the search for new antibacterial agents (Desai et al., 2008).

properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4OS2/c1-13-2-5-15(6-3-13)27-18(14-4-7-16(22)17(23)10-14)11-25-21(27)30-12-19(28)26-20-24-8-9-29-20/h2-11H,12H2,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZADWSANFZUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.